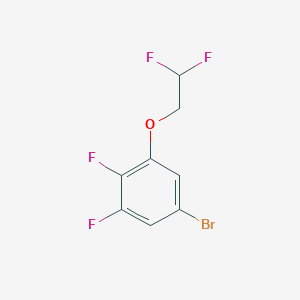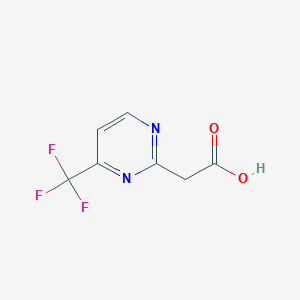
4-(Trifluoromethyl)-2-pyrimidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-2-pyrimidineacetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2-pyrimidineacetic acid typically involves the introduction of a trifluoromethyl group into a pyrimidine ring followed by the addition of an acetic acid moiety. One common method involves the reaction of a pyrimidine derivative with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)-2-pyrimidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-2-pyrimidineacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(Trifluoromethyl)-2-pyrimidineacetic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridines
Comparison: 4-(Trifluoromethyl)-2-pyrimidineacetic acid is unique due to the presence of both a pyrimidine ring and an acetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity due to the synergistic effects of its functional groups .
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-11-5(12-4)3-6(13)14/h1-2H,3H2,(H,13,14) |
InChI-Schlüssel |
KFFBLPFVZVMTNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
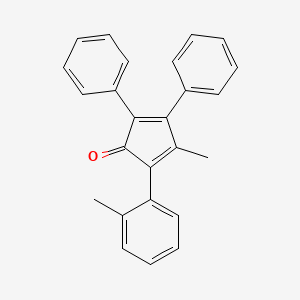
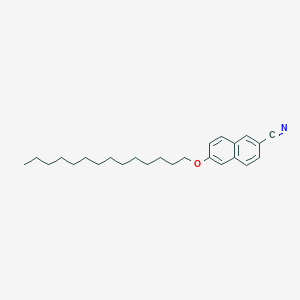
![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)

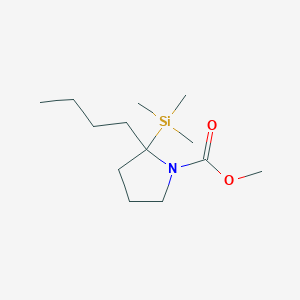
![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
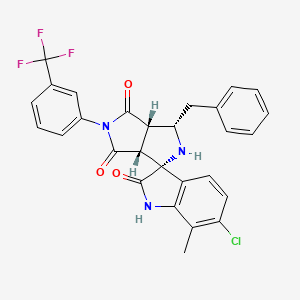
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
